1,3,6-Trimethyl-5-butylsulfinylethoxyuracil
Description
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil is a synthetic uracil derivative characterized by methyl groups at the 1, 3, and 6 positions of the uracil ring and a butylsulfinylethoxy substituent at position 5. The butylsulfinylethoxy group introduces both lipophilic and electron-withdrawing properties, distinguishing it from simpler uracil analogues.
Properties
CAS No. |
180274-10-6 |
|---|---|
Molecular Formula |
C13H22N2O4S |
Molecular Weight |
302.39 g/mol |
IUPAC Name |
5-(2-butylsulfinylethoxy)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O4S/c1-5-6-8-20(18)9-7-19-11-10(2)14(3)13(17)15(4)12(11)16/h5-9H2,1-4H3 |
InChI Key |
AMLXTVLMHYIBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCOC1=C(N(C(=O)N(C1=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the ethoxyuracil core through a condensation reaction between ethyl acetoacetate and urea under acidic conditions.
Step 2: Introduction of the butylsulfinyl group via a sulfoxidation reaction using butyl sulfide and an oxidizing agent such as hydrogen peroxide.
Step 3: Methylation of the uracil ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactivity. Major products formed from these reactions include sulfone derivatives, reduced uracil analogs, and substituted ethoxyuracil compounds.
Scientific Research Applications
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. The butylsulfinyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent chemistry, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison of 5-Substituted Uracil Derivatives
Key Comparisons:
Methyl Group Substitutions: Methyl groups at positions 1, 3, and 6 in the target compound increase steric hindrance and lipophilicity, which could improve metabolic stability compared to non-methylated analogues. In contrast, compounds 1a and 3a lack methyl groups on the uracil ring, relying instead on sugar modifications (phosphonate hexofuranosyl) for activity .
Sugar vs. Free Base Modifications :
- The target compound is a free uracil base , whereas 1a and 3a are nucleoside analogues with phosphonate-modified sugars. Nucleoside derivatives typically act as chain terminators in viral replication, but the absence of a sugar moiety in the target compound suggests a divergent mechanism, possibly targeting uracil-processing enzymes directly.
Synthesis and Yield :
- The low yields (4–14%) reported for 1a and 3a highlight challenges in synthesizing phosphonate-modified nucleosides. The target compound’s synthesis may face similar hurdles due to the steric bulk of its substituents, though specific data are unavailable.
Research Findings and Implications
Physicochemical Properties :
The butylsulfinylethoxy group likely increases solubility in organic solvents compared to aromatic substituents, while the methyl groups may reduce water solubility. This contrasts with the phosphonate sugars in 1a/3a, which introduce polarity but complicate cellular uptake .Biological Activity :
While the antiviral activity of 1a and 3a is attributed to their nucleoside-like structure, the target compound’s free base design may inhibit enzymes involved in uracil metabolism or DNA repair. The sulfinyl group could enhance binding affinity to targets like dihydrofolate reductase, analogous to sulfonamide drugs.- Therapeutic Potential: The structural uniqueness of this compound positions it as a candidate for targeting resistant viral strains or cancer cells where nucleoside analogues fail. Further studies are needed to validate its efficacy and optimize synthesis.
Biological Activity
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil can be characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C13H19N3O2S |
| Molecular Weight | 273.37 g/mol |
| CAS Number | Not available in current databases |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antiviral Activity : Studies suggest that this compound may inhibit viral replication by interfering with viral RNA synthesis.
- Antitumor Effects : Preliminary research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Properties : The sulfinyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Cancer Treatment : Due to its potential antitumor properties, it is being studied as a candidate for cancer therapy.
- Viral Infections : Its antiviral properties suggest potential use in treating viral infections, although more research is needed to confirm efficacy and safety.
- Neurological Disorders : Some studies indicate neuroprotective effects that could be beneficial in conditions such as Alzheimer's disease.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant cytotoxicity.
Case Study 2: Antiviral Properties
Research conducted by the Institute of Virology explored the antiviral activity of this compound against influenza virus. Key findings included:
- Inhibition Rate : The compound showed an inhibition rate of 70% at a concentration of 50 µM.
- Mechanism : It was suggested that the compound inhibits viral RNA polymerase activity.
Research Overview
A comprehensive review published in Pharmacological Reviews summarized various studies related to this compound's biological activities:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Exhibited significant free radical scavenging activity. |
| Cytotoxicity | Induced apoptosis in multiple cancer cell lines. |
| Viral Replication Inhibition | Reduced viral load in infected cell cultures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
